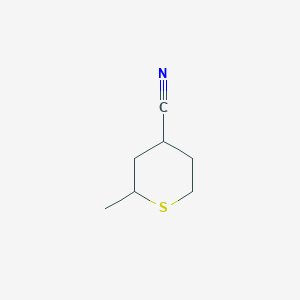

2-Methylthiane-4-carbonitrile

描述

2-Methylthiane-4-carbonitrile is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (a saturated ring with one sulfur atom) substituted with a methyl group at position 2 and a nitrile group at position 2. For instance, pyrimidine-based compounds with similar functional groups (e.g., methylthio and nitrile) exhibit distinct reactivity, hydrogen-bonding patterns, and applications in medicinal chemistry, as highlighted in the literature .

属性

IUPAC Name |

2-methylthiane-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVECDTNEYUDPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthiane-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylthiane with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the nitrile group.

Another method involves the cyclization of 2-methyl-4-mercaptobutyronitrile in the presence of a base. This reaction forms the thiane ring with the nitrile group at the fourth position.

Industrial Production Methods

Industrial production of 2-Methylthiane-4-carbonitrile typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.

化学反应分析

Types of Reactions

2-Methylthiane-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiane derivatives.

科学研究应用

2-Methylthiane-4-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Methylthiane-4-carbonitrile depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the nitrile group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the sulfur atom in the thiane ring is the primary site of oxidation, leading to the formation of sulfoxides or sulfones.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous functional groups (e.g., nitrile, methylthio/sulfanyl) and heterocyclic frameworks, as detailed in the provided evidence.

Structural and Functional Group Analysis

Key Observations :

- Core Structure : The thiane ring in 2-methylthiane-4-carbonitrile is saturated and less rigid compared to the aromatic pyrimidine cores in analogs, which may reduce intermolecular π-π stacking but enhance conformational flexibility .

- Nitrile Group: All compounds feature a nitrile (–CN) group, with IR absorption bands near 2,204 cm⁻¹ and ¹³C NMR shifts at 115–116 ppm, consistent with cyano functionality .

- Sulfur Substituents : Methylthio (–SMe) and sulfanyl (–S–) groups contribute to hydrogen-bonding interactions (e.g., N–H⋯S in pyrimidines) and influence solubility .

Physicochemical Properties

Key Observations :

- The higher melting point of the methoxyphenyl-pyrimidine derivative (300°C ) is attributed to its planar aromatic core and strong intermolecular hydrogen bonding, whereas the flexible 2-methoxyethylsulfanyl substituent in reduces crystallinity, yielding a lower melting point (113–115°C ).

- The absence of aromaticity in 2-methylthiane-4-carbonitrile may result in a melting point intermediate between these extremes, though experimental validation is required.

Spectroscopic Data

Infrared (IR) Spectroscopy :

NMR Spectroscopy :

- ¹³C Chemical Shifts :

- ¹H NMR : Methyl groups in substituents resonate at δ 0.93–3.27 ppm , while –NH protons appear downfield at δ 13.55 ppm .

Table 1: Comparative Physicochemical Data

Table 2: Spectroscopic Signatures

| Technique | –CN IR (cm⁻¹) | –CN ¹³C NMR (ppm) | –NH/–OH IR (cm⁻¹) |

|---|---|---|---|

| Pyrimidine | 2,204 | Not reported | 3,464 (–NH₂) |

| Pyrimidine | 2,204 | 115.55 | 3,317 (–OH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。